molecular formula C11H16O2 B15133588 Benzene, dimethoxytrimethyl- CAS No. 89741-55-9

Benzene, dimethoxytrimethyl-

Cat. No.: B15133588
CAS No.: 89741-55-9
M. Wt: 180.24 g/mol
InChI Key: BVRPCSDYAIFTHP-UHFFFAOYSA-N
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Description

Benzene, dimethoxytrimethyl- is an aromatic compound with the molecular formula C11H16O2. It is also known by other names such as 1,3-dimethoxy-2,4,5-trimethylbenzene. This compound is characterized by a benzene ring substituted with three methyl groups and two methoxy groups. It is a derivative of benzene, which is a fundamental building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzene, dimethoxytrimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitrobenzene derivatives.

    Sulfonation: Benzenesulfonic acid derivatives.

    Halogenation: Halobenzene derivatives.

Mechanism of Action

The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Benzene, dimethoxytrimethyl- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of benzene, dimethoxytrimethyl-, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89741-55-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,2-dimethoxy-3,4,5-trimethylbenzene

InChI

InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3

InChI Key

BVRPCSDYAIFTHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)OC)OC

Origin of Product

United States

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